6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 63445-53-4
VCID: VC2491453
InChI: InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
SMILES: CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 63445-53-4

Cat. No.: VC2491453

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid - 63445-53-4

Specification

CAS No. 63445-53-4
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
IUPAC Name 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Standard InChI Key QPCXEGHLFLPDSP-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O
Canonical SMILES CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O

Introduction

Chemical Identification and Properties

Basic Chemical Identification

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran class of compounds, which are characterized by a benzene ring fused to a furan ring system. The compound is uniquely identified through several standardized chemical identifiers. Its Chemical Abstracts Service (CAS) registry number is 63445-53-4, providing a distinctive identifier recognized in chemical databases worldwide . The molecular formula is C12H12O5, indicating it contains 12 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . This specific molecular arrangement gives the compound a molecular weight of 236.22 g/mol, placing it in the mid-range of small organic molecules . The International Union of Pure and Applied Chemistry (IUPAC) name provides the standard nomenclature designation as 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, reflecting its structural features and functional groups.

Physical and Chemical Properties

The physical properties of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid provide important information for its handling, purification, and application in research settings. The compound exhibits a melting point of 188°C, which is relatively high and indicative of significant intermolecular forces, likely including hydrogen bonding through its carboxylic acid group . Additional predicted physical parameters include a boiling point of approximately 387.0±37.0°C and a density of 1.289±0.06 g/cm³ . The compound's acidity is characterized by a predicted pKa value of 2.90±0.30, suggesting moderate acidity typical of aromatic carboxylic acids . These properties collectively influence the compound's solubility, stability, and reactivity profiles, which are critical considerations for its application in medicinal chemistry and pharmaceutical development.

Structural Characteristics and Representation

The structural features of this compound can be precisely represented through various chemical notation systems. The Standard InChI (International Chemical Identifier) representation is InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14), which provides a unique text identifier for the molecular structure. Similarly, its Standard InChIKey QPCXEGHLFLPDSP-UHFFFAOYSA-N offers a condensed format suitable for database searching and computational applications. The SMILES notation CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O presents a linear text representation of the molecular structure that can be interpreted by most chemical software packages. These standardized representations facilitate accurate communication about the compound across scientific disciplines and applications.

Table 1: Key Chemical and Physical Properties of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

PropertyValueSource
CAS Number63445-53-4
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Melting Point188°C
Boiling Point (Predicted)387.0±37.0°C
Density (Predicted)1.289±0.06 g/cm³
pKa (Predicted)2.90±0.30
Standard InChIKeyQPCXEGHLFLPDSP-UHFFFAOYSA-N

Synthesis and Related Compounds

Related Benzofuran Compounds

The benzofuran scaffold represents an important heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. Related compounds include halogen derivatives of benzofurans, which can be prepared by substituting hydrogens with halogens such as bromine or chlorine. These structural modifications often alter the compounds' physicochemical properties and biological activities, making them valuable tools for structure-activity relationship studies. The benzofuran nucleus is found in many natural products and synthetic compounds with pharmacological properties, highlighting the significance of this class of compounds in drug discovery efforts. Understanding the relationship between 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid and structurally similar compounds can provide insights into the influence of specific functional groups on biological activity and guide the development of more effective therapeutic agents.

SupplierProduct NumberQuantityPurityPrice (USD)Price per Gram (USD)
American Custom Chemicals CorporationCHM0143108500mg95.00%$768.08$1,536.16
American Custom Chemicals CorporationCHM01431081g95.00%$867.12$867.12
American Custom Chemicals CorporationCHM01431085g95.00%$1,722.11$344.42
ChemBridge CorporationBB-5110082250mg95%$121.00$484.00

Research Directions and Future Perspectives

Knowledge Gaps and Research Opportunities

Despite its commercial availability and structural characterization, significant knowledge gaps exist regarding 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, presenting numerous opportunities for future research. Comprehensive investigations into its synthesis optimization could potentially reduce production costs and increase accessibility for research purposes. Detailed studies of its biological activities, including specific target identification and mechanism of action, would significantly enhance understanding of its potential therapeutic applications. Structure-activity relationship studies involving systematic modifications of the parent compound could yield derivatives with improved biological profiles. Additionally, exploration of the compound's physicochemical properties, including solubility in various solvents, stability under different conditions, and interactions with biological membranes, would provide valuable information for formulation development. Crystal structure determination through X-ray crystallography could offer insights into the three-dimensional arrangement of the molecule, which is crucial for understanding its interactions with biological targets.

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